molecular formula C9H5ClFNO B3066479 6-Chloro-3-Fluoro-2-hydroxyquinoline CAS No. 834883-95-3

6-Chloro-3-Fluoro-2-hydroxyquinoline

Cat. No.: B3066479
CAS No.: 834883-95-3
M. Wt: 197.59 g/mol
InChI Key: XVXGOCHABDMVBP-UHFFFAOYSA-N
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Description

6-Chloro-3-Fluoro-2-hydroxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine and fluorine atoms at the 6th and 3rd positions, respectively, and a hydroxyl group at the 2nd position on the quinoline ring. The incorporation of these substituents imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-Fluoro-2-hydroxyquinoline typically involves the cyclization of appropriate aniline derivatives. One common method includes the reaction of 4-chloroaniline with 3-fluorobenzoyl chloride under basic conditions, followed by cyclization to form the quinoline ring. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-Fluoro-2-hydroxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Chloro-3-Fluoro-2-hydroxyquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3-Fluoro-2-hydroxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-3-Fluoro-2-hydroxyquinoline is unique due to the presence of both chlorine and fluorine atoms, which can enhance its biological activity and chemical reactivity.

Properties

IUPAC Name

6-chloro-3-fluoro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO/c10-6-1-2-8-5(3-6)4-7(11)9(13)12-8/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXGOCHABDMVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(C(=O)N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90479781
Record name 6-Chloro-3-Fluoro-2-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834883-95-3
Record name 6-Chloro-3-Fluoro-2-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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